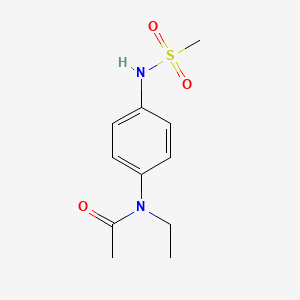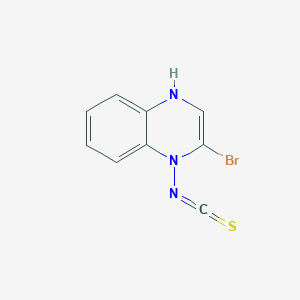
Bromchinoxalin-isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromchinoxalin-isothiocyanate is a compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, like other isothiocyanates, is derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromchinoxalin-isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using reagents such as tosyl chloride or cyanuric acid to yield the desired isothiocyanate . This process can be carried out under aqueous conditions, making it a relatively straightforward and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of benign solvents and optimized purification methods, such as column chromatography, ensures high purity and yield of the product .
化学反応の分析
Types of Reactions
Bromchinoxalin-isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiocarbamates and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiourea derivatives, and various thiocarbamates .
科学的研究の応用
Bromchinoxalin-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of heterocyclic compounds and thioureas.
Biology: It is used in biological assays to study protein-DNA interactions and enzyme inhibition.
Medicine: Its anticancer and antimicrobial properties make it a potential candidate for drug development.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Bromchinoxalin-isothiocyanate involves its ability to interact with cellular proteins and enzymes. It can modulate various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in antioxidant response . Additionally, it can induce apoptosis in cancer cells by affecting the cell cycle and promoting oxidative stress .
類似化合物との比較
Similar Compounds
Similar compounds to Bromchinoxalin-isothiocyanate include:
Sulforaphane: Known for its potent anticancer and antioxidant properties.
Phenethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
Allyl isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to modulate the Nrf2 pathway and induce apoptosis in cancer cells sets it apart from other isothiocyanates .
特性
分子式 |
C9H6BrN3S |
|---|---|
分子量 |
268.14 g/mol |
IUPAC名 |
3-bromo-4-isothiocyanato-1H-quinoxaline |
InChI |
InChI=1S/C9H6BrN3S/c10-9-5-11-7-3-1-2-4-8(7)13(9)12-6-14/h1-5,11H |
InChIキー |
YDTVEHPOFSPZMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC=C(N2N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


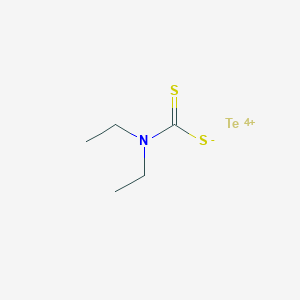
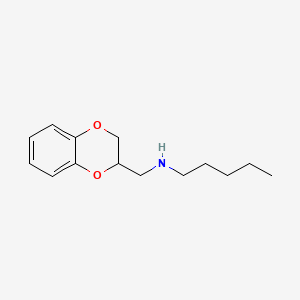

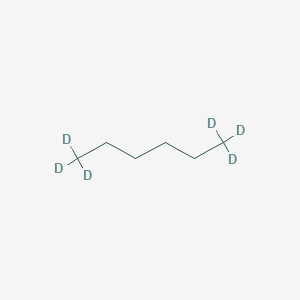
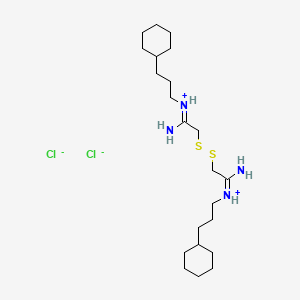
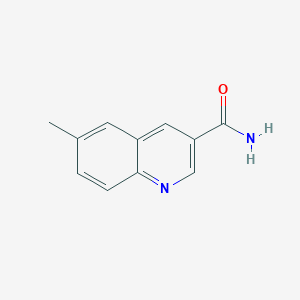
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
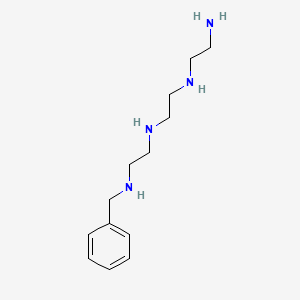
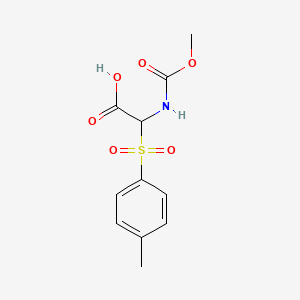

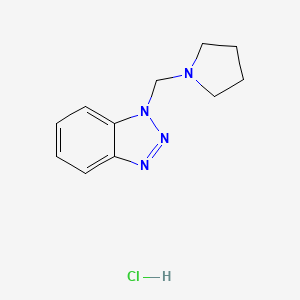
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
